Perchlorobutene
Description
Perchlorobutene, commonly referred to as hexachlorobutadiene (HCBD) (IUPAC name: 1,1,2,3,4,4-hexachloro-1,3-butadiene), is a chlorinated hydrocarbon with the molecular formula C₄Cl₆. It is a colorless to pale-yellow liquid with a pungent odor, historically used as a solvent, hydraulic fluid, and intermediate in chemical synthesis.
Properties
CAS No. |
2482-68-0 |
|---|---|
Molecular Formula |
C4Cl8 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
(E)-1,1,1,2,3,4,4,4-octachlorobut-2-ene |
InChI |
InChI=1S/C4Cl8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
InChI Key |
CFUDRMNRQVKIHT-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)(\C(Cl)(Cl)Cl)/Cl |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Perchlorobutene can be synthesized through several methods. One common synthetic route involves the chlorination of butene under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete chlorination . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Perchlorobutene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated aldehydes and acids.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Perchlorobutene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: Research studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of perchlorobutene involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 210–220°C
- Density : 1.68 g/cm³
- Solubility : Low in water (2.5 mg/L at 25°C), miscible with organic solvents.
- Toxicity: Acute exposure causes liver/kidney damage; chronic exposure is carcinogenic in rodents .
HCBD is regulated under the Stockholm Convention due to its adverse environmental and health impacts. Its production and use have been phased out in many countries, though legacy contamination remains a concern .
Comparison with Structurally Similar Chlorinated Compounds
HCBD belongs to a class of highly chlorinated aliphatic compounds. Below is a detailed comparison with two structurally and functionally similar compounds: hexachloroethane (HCE) and tetrachloroethylene (PCE) .
Table 1: Structural and Functional Comparison
| Property | Hexachlorobutadiene (HCBD) | Hexachloroethane (HCE) | Tetrachloroethylene (PCE) |
|---|---|---|---|
| Molecular Formula | C₄Cl₆ | C₂Cl₆ | C₂Cl₄ |
| Structure | Chlorinated butadiene | Fully chlorinated ethane | Chlorinated ethylene |
| Primary Use | Solvent, chemical intermediate | Flame retardant, degreaser | Dry cleaning, metal degreasing |
| Persistence | High (POP) | Moderate | Moderate (volatilizes readily) |
| Toxicity (LD50, rat) | 90–110 mg/kg (oral) | 4,900 mg/kg (oral) | 3,000 mg/kg (oral) |
| Regulatory Status | Stockholm Convention (banned) | Restricted (REACH Annex XVII) | Restricted (REACH, OSHA) |
Hexachloroethane (HCE)
- Structural Similarity : Both HCBD and HCE are fully chlorinated, but HCE lacks the conjugated double bonds of HCBD, reducing its reactivity .
- Functional Contrast : HCE is less toxic but more stable in soil, posing long-term groundwater contamination risks. It is still used in niche applications like fireworks and military smokescreens, unlike HCBD, which is globally restricted .
- Environmental Impact : HCE decomposes to tetrachloroethylene under anaerobic conditions, creating secondary pollutants .
Tetrachloroethylene (PCE)
- Functional Similarity : Both HCBD and PCE are solvents, but PCE’s lower chlorine content and volatility make it less persistent.
- Health Risks: PCE is a suspected human carcinogen (IARC Group 2A) but lacks HCBD’s bioaccumulative potency. Its widespread use in dry cleaning has led to significant occupational exposure concerns .
- Regulatory Approach : PCE is subject to workplace exposure limits (e.g., OSHA’s 100 ppm PEL), whereas HCBD is universally banned .
Analytical Challenges and Detection Methods
Chemical analysis of HCBD and its analogs involves gas chromatography-mass spectrometry (GC-MS) due to their volatility and chlorination. However, distinguishing HCBD from co-occurring chlorinated compounds (e.g., HCE) in environmental samples requires high-resolution techniques .
Table 2: Analytical Comparison
| Parameter | HCBD | HCE | PCE |
|---|---|---|---|
| Detection Limit (GC-MS) | 0.1 µg/L | 0.5 µg/L | 0.2 µg/L |
| Common Interferences | Polychlorinated biphenyls | Chloroalkanes | Trichloroethylene |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
